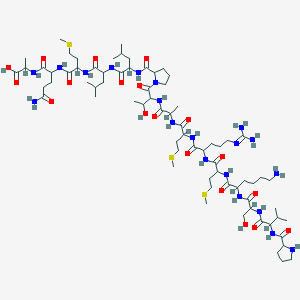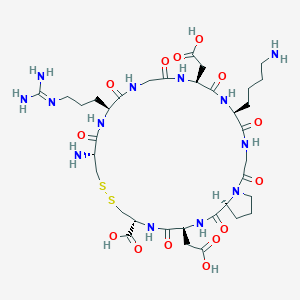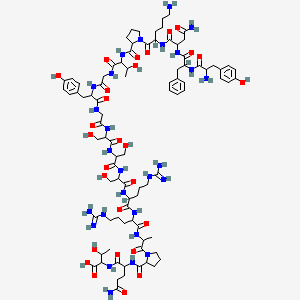
H-DL-Pro-DL-Val-DL-Ser-DL-Lys-DL-Met-DL-Arg-DL-Met-DL-Ala-DL-xiThr-DL-Pro-DL-Leu-DL-Leu-DL-Met-DL-Gln-DL-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
CLIP (86-100) is amino acids 86 to 100 fragment of class II-associated invariant chain peptide (CLIP). CLIP is a small self-peptide and cleavage product of the invariant chain that resides in the HLA-II antigen binding groove and is believed to play a critical role in the assembly and transport of MHC class II alphabetaIi complexes through its interaction with the class II peptide-binding site.
Eigenschaften
CAS-Nummer |
648881-58-7 |
|---|---|
Molekularformel |
C₇₂H₁₂₈N₂₀O₁₉S₃ |
Molekulargewicht |
1674.10 |
IUPAC-Name |
2-[[5-amino-2-[[2-[[2-[[2-[[1-[2-[2-[[2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C72H128N20O19S3/c1-37(2)34-50(65(104)86-49(26-33-114-12)64(103)83-46(22-23-54(74)95)59(98)80-41(8)71(110)111)87-66(105)51(35-38(3)4)88-68(107)53-21-17-30-92(53)70(109)56(42(9)94)91-57(96)40(7)79-60(99)47(24-31-112-10)84-62(101)45(20-16-29-78-72(75)76)81-63(102)48(25-32-113-11)85-61(100)44(18-13-14-27-73)82-67(106)52(36-93)89-69(108)55(39(5)6)90-58(97)43-19-15-28-77-43/h37-53,55-56,77,93-94H,13-36,73H2,1-12H3,(H2,74,95)(H,79,99)(H,80,98)(H,81,102)(H,82,106)(H,83,103)(H,84,101)(H,85,100)(H,86,104)(H,87,105)(H,88,107)(H,89,108)(H,90,97)(H,91,96)(H,110,111)(H4,75,76,78) |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2 |
Sequenz |
One Letter Code: PVSKMRMATPLLMQA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






